N-[3-(allyloxy)phenyl]-2-bromobenzamide
Description
Properties
Molecular Formula |
C16H14BrNO2 |
|---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-bromo-N-(3-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14BrNO2/c1-2-10-20-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17/h2-9,11H,1,10H2,(H,18,19) |
InChI Key |
CAUYGTYOHLQRGH-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
N-[3-(allyloxy)phenyl]-2-bromobenzamide has shown promising results in anticancer studies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Broad-Spectrum Activity : Research indicates that benzamide derivatives exhibit broad-spectrum antibacterial and antifungal activity. For example, a study highlighted the synthesis of novel substituted benzamides that showed efficacy against multi-drug resistant bacterial strains .
- Structure-Activity Relationship (SAR) : The effectiveness of this compound can be influenced by the substitution pattern on the phenyl ring. Variations in substituents can enhance or diminish its antimicrobial potency, as demonstrated in various SAR studies involving related compounds .
Antiparasitic Applications
This compound has potential applications in antiparasitic therapies:
- Trypanosomiasis Inhibition : Compounds with structural similarities have been identified as potent inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, certain benzamide derivatives were shown to have low nanomolar EC50 values against this parasite .
- Mechanism Insights : The mechanism often involves disrupting metabolic pathways critical for parasite survival. The identification of targets such as mitochondrial electron transport components further supports the development of these compounds for therapeutic use .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[3-(allyloxy)phenyl]-2-bromobenzamide and related benzamide derivatives:
Key Observations:
Substituent Position and Bioactivity: The 2-bromo substitution in the target compound contrasts with the 4-bromo in 4MNB and 3-bromo in thiazole derivatives . The allyloxy group in the target compound and its methoxy analog (compound 12) is critical for antifungal activity, likely by enhancing lipophilicity and membrane penetration .
Functional Group Diversity :
- Thiazole sulfonamide (e.g., ) and coumarin (e.g., ) moieties introduce heterocyclic or fluorescent properties, expanding applications to enzyme inhibition or imaging.
- Trimethoxy groups (e.g., ) improve solubility but may reduce target specificity due to increased polarity.
Physicochemical Properties: The fluorine atom in 4-bromo-N-(3-ethynylphenyl)-2-fluorobenzamide enhances metabolic stability and electronegativity, which could improve pharmacokinetics compared to non-fluorinated analogs . Nitro groups (e.g., 4MNB ) increase molecular rigidity but may introduce toxicity concerns.
Synthetic Utility :
- Epoxide-containing derivatives (e.g., 3-(2-bromophenyl)-N-phenyloxirane-2-carboxamide ) serve as intermediates in organic synthesis, whereas the target compound’s allyloxy group may enable further functionalization via click chemistry.
Preparation Methods
Synthesis of 2-Bromobenzoyl Chloride
2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) at 50°C for 3 hours, yielding 2-bromobenzoyl chloride with near-quantitative conversion. Excess SOCl₂ is removed under reduced pressure, and the product is stabilized in dichloromethane.
Amide Coupling with 3-(Allyloxy)aniline
In a toluene solvent system, 3-(allyloxy)aniline is dissolved and heated to 40°C. A solution of 2-bromobenzoyl chloride in toluene is added dropwise alongside aqueous sodium carbonate (1.2–1.6 equivalents relative to the acyl chloride). The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. Post-reaction, the organic layer is washed with water, cooled to 0°C, and crystallized to isolate the product.
Key Data:
Radical Pathways and Side Reaction Mitigation
The allyloxy group’s susceptibility to radical intermediates necessitates careful control of reaction conditions. Manganese-catalyzed cross-coupling studies reveal that aryl radicals generated during similar reactions undergo rapid cyclization with allyl ethers. For this compound, this presents a risk of forming cyclized byproducts (e.g., benzofuran derivatives) if oxidizing agents or high-energy initiation methods are employed.
Radical Clock Experiments
Analogous systems using allyl ether-substituted chlorobenzenes demonstrate that aryl radicals preferentially add to the nitrile group or undergo cyclization rather than coupling with Grignard reagents. While this study focused on MnCl₂-catalyzed reactions, it underscores the importance of avoiding radical-generating conditions (e.g., UV light, peroxides) during amide synthesis to preserve the allyloxy moiety.
Optimization of Reaction Parameters
Stoichiometry and Reagent Addition
Parallel experiments with structurally similar benzamides show that simultaneous dropwise addition of acyl chloride and base minimizes localized pH spikes, reducing hydrolysis of the acid chloride. For example, a 1-hour addition time with vigorous stirring improves yields by 12–15% compared to bulk addition.
Temperature-Dependent Stability
The allyloxy group decomposes above 60°C, necessitating a reaction temperature ceiling of 40–45°C. Post-reaction cooling to 0°C ensures high-purity crystallization, as higher temperatures lead to oiling out and reduced yields.
Alternative Approaches and Limitations
Ullmann-Type Coupling
While Ullmann couplings can form aryl-amide bonds, the electron-withdrawing bromine substituent on the benzamide ring deactivates the substrate, requiring harsh conditions (CuI, 120°C) that degrade the allyloxy group.
Enzymatic Amidations
Lipase-mediated amidation has been explored for sensitive substrates, but the steric bulk of 2-bromobenzoyl chloride and the phenolic oxygen of 3-(allyloxy)aniline limit enzyme activity, resulting in <20% conversion.
Analytical Characterization and Purity Control
Q & A
Q. What are the standard synthetic routes for N-[3-(allyloxy)phenyl]-2-bromobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-bromobenzoic acid derivatives with 3-(allyloxy)aniline via amide bond formation. A common approach uses carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane under nitrogen . Optimization includes:
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (e.g., THF or DMF for better solubility).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key intermediates should be characterized by TLC and intermediate NMR to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT/HSQC experiments. For example, the allyloxy group shows distinct vinyl protons (δ 5.8–6.1 ppm) and a benzamide carbonyl signal near δ 165–170 ppm .
- X-ray Crystallography : Resolve molecular conformation and bond angles. Aromatic stacking interactions between the bromophenyl and allyloxy groups can be analyzed for solid-state behavior .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+ ~ 346–348 Da for C16H14BrNO2) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine at the 2-position activates the benzamide ring for palladium-catalyzed coupling. Key considerations:
- Catalyst System : Use Pd(PPh3)4 with K2CO3 in toluene/ethanol (3:1) at 80°C .
- Electronic Effects : The electron-withdrawing benzamide group enhances oxidative addition of Pd(0) to the C-Br bond.
- Competing Pathways : Monitor for protodebromination (using excess boronic acid) or steric hindrance from the allyloxy group .
Post-reaction analysis requires HPLC to quantify coupling efficiency and GC-MS to identify byproducts.
Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?
- Methodological Answer :
- Structural Analog Comparison : Compare this compound with analogs (e.g., fluoro or nitro substituents) to isolate substituent-specific effects. For example, bromine may enhance DNA intercalation, while allyloxy groups improve membrane permeability .
- Dose-Response Studies : Use MTT assays across multiple cell lines (e.g., HeLa, MCF-7) to clarify cytotoxicity thresholds.
- Target Validation : Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions with kinases or DNA topoisomerases, followed by enzymatic assays (e.g., ATPase inhibition) .
Q. How can computational modeling predict the compound’s solubility and pharmacokinetic properties?
- Methodological Answer :
- LogP Calculation : Use ChemAxon or ACD/Labs Percepta to estimate lipophilicity (predicted LogP ~3.2 for the bromobenzamide core) .
- Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (estimated via DSC).
- ADMET Properties : Simulate CYP450 metabolism (e.g., CYP3A4) using Schrödinger’s QikProp. The allyloxy group may increase metabolic lability, requiring prodrug strategies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data for benzamide derivatives?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; hydrogen bonding in DMSO may shift amide proton signals upfield .
- Dynamic Effects : Use variable-temperature NMR to detect restricted rotation around the amide bond (e.g., coalescence temperature studies).
- Crystallographic Validation : Cross-reference NMR assignments with X-ray data to resolve ambiguities in aromatic proton environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
